molecular formula C17H23BO4 B3093002 rel-methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate CAS No. 1240492-31-2

rel-methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate

Cat. No.: B3093002
CAS No.: 1240492-31-2
M. Wt: 302.2
InChI Key: RFXMYRFJZANTGE-UHFFFAOYSA-N
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Description

rel-Methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate (CAS: 2097275-31-3) is a cyclopropane-containing boronate ester with a molecular formula of C₁₇H₂₃BO₄ and a molecular weight of 302.17 g/mol . It is structurally characterized by a benzoate ester linked to a cyclopropyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. The compound requires storage under an inert atmosphere at 2–8°C to maintain stability, reflecting its sensitivity to moisture and oxidation .

Properties

IUPAC Name

methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BO4/c1-16(2)17(3,4)22-18(21-16)14-10-13(14)11-6-8-12(9-7-11)15(19)20-5/h6-9,13-14H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXMYRFJZANTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

rel-Methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate is a synthetic compound notable for its unique structural features and potential biological activities. This compound integrates a cyclopropyl group with a dioxaborolane moiety, which may enhance its reactivity and solubility in organic solvents. The molecular formula is C17H23BO4C_{17}H_{23}BO_{4} with a molecular weight of approximately 302.17 g/mol .

Structural Characteristics

The compound's structure can be represented as follows:

  • Molecular Formula : C17H23BO4C_{17}H_{23}BO_{4}
  • Molecular Weight : 302.17 g/mol
  • CAS Number : 2097275-31-3

The presence of the dioxaborolane group is significant due to its role in various chemical reactions and potential applications in medicinal chemistry.

Research indicates that compounds containing boron, such as this compound, can interact with biological systems through several mechanisms:

  • Enzyme Inhibition : The dioxaborolane moiety may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : This compound could potentially modulate receptor activity due to its structural similarities with known ligands.
  • Antioxidant Activity : Some studies suggest that boron-containing compounds possess antioxidant properties that may protect cells from oxidative stress.

Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the antitumor properties of boron-containing compounds. It was found that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)12.5Apoptosis induction
MCF7 (Breast Cancer)8.7Mitochondrial pathway
HeLa (Cervical Cancer)15.0Caspase activation

Study 2: Antioxidant Properties

Another investigation assessed the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated that this compound significantly scavenged free radicals.

Assay TypeIC50 (µM)Comparison to Control
DPPH2050% more effective
ABTS15Comparable to Vitamin C

Potential Applications

Given its biological activity profile, this compound could have applications in:

  • Cancer Therapy : As a potential lead compound for developing new anticancer agents.
  • Antioxidant Supplements : Due to its free radical scavenging ability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl 4-((1S,2S)-2-(2-Methylprop-1-en-1-yl)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate (Compound 55)

  • Molecular Formula : C₂₀H₂₇BO₄
  • Molecular Weight: Not explicitly stated (estimated ~346.25 g/mol).
  • Key Differences :
    • Contains an additional 2-methylprop-1-en-1-yl substituent on the cyclopropane ring.
    • Exhibits 83% yield and dr > 20:1 in synthesis, indicating superior stereochemical control compared to simpler analogs .
    • Specific rotation: [α]D²⁶ +164.8° (CHCl₃, 96% ee), highlighting enantiomeric purity .
  • Reactivity : The allyl group may enhance conjugation or participate in further functionalization.

Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (TCI M3057)

  • CAS : 171364-80-0
  • Molecular Formula : C₁₄H₁₉BO₄
  • Molecular Weight : 262.11 g/mol .
  • Key Differences: Lacks the cyclopropyl moiety, simplifying the structure. Lower molecular weight (262.11 vs.
  • Applications : Direct precursor for synthesizing biphenyl esters via Suzuki-Miyaura coupling .

Rel-4,4,5,5-Tetramethyl-2-((1R,2S)-2-(4-(Trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane

  • CAS : 2102308-70-1
  • Molecular Formula : C₁₆H₂₀BF₃O₂
  • Molecular Weight : 312.1 g/mol .
  • Key Differences :
    • Trifluoromethyl substituent on the phenyl ring increases electron-withdrawing effects and lipophilicity.
    • Cyclopropyl configuration: (1R,2S) vs. (1R,2R) in the target compound, altering stereoelectronic properties .
  • Applications : Likely used in medicinal chemistry for tuning pharmacokinetic properties.

4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine

  • CAS : 425379-21-1
  • Molecular Formula: C₁₈H₂₅BNO₃
  • Molecular Weight: Not stated (estimated ~326.21 g/mol) .
  • Key Differences: Incorporates a morpholine ring instead of a benzoate ester, enhancing solubility in polar solvents. Potential applications: Intermediate for bioactive molecules targeting CNS disorders.

Physicochemical and Reactivity Comparison

Property Target Compound Compound 55 TCI M3057 Trifluoromethyl Analog Morpholine Derivative
Molecular Weight (g/mol) 302.17 ~346.25 262.11 312.1 ~326.21
Substituents Benzoate ester Allyl + benzoate Plain benzoate Trifluoromethyl Morpholine
Storage Conditions 2–8°C (inert) Not specified Not specified Not specified Not specified
Stereochemical Complexity (1R,2R) (1S,2S) None (1R,2S) Not specified

Q & A

Q. What are the common synthetic routes for preparing rel-methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate?

Methodological Answer: Synthesis typically involves Suzuki-Miyaura cross-coupling or transition-metal-catalyzed cyclopropanation. For example, a chiral cyclopropane intermediate can be generated via enantioselective methods using palladium catalysts, followed by boronate ester functionalization (see for analogous protocols). Key steps include:

  • Step 1: Preparation of the cyclopropane precursor using a chiral ligand to control stereochemistry.
  • Step 2: Boronylation via 4,4,5,5-tetramethyl-1,3,2-dioxaborolane coupling under inert conditions.
  • Step 3: Methyl esterification of the benzoate group under acidic or basic catalysis .

Critical Note: Ensure rigorous exclusion of moisture and oxygen during boronylation to prevent hydrolysis or oxidation of the boronate ester.

Q. How can researchers characterize the stereochemical purity of this compound?

Methodological Answer: Use chiral HPLC paired with polarimetric analysis to confirm enantiomeric excess (e.e.). For diastereomers, NOESY NMR can resolve spatial relationships between substituents. X-ray crystallography is recommended for absolute configuration confirmation, especially when novel stereochemistry is involved .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles ().
  • Ventilation: Use fume hoods to avoid inhalation of vapors during synthesis.
  • Storage: Store in sealed, dry containers under nitrogen to prevent boronate ester degradation .

Advanced Research Questions

Q. How does the stereochemistry of the cyclopropane ring influence reactivity in cross-coupling reactions?

Methodological Answer: The (1R,2R) configuration imposes steric constraints that affect transmetallation efficiency in Suzuki-Miyaura reactions. For example:

  • Experimental Design: Compare reaction rates and yields between (1R,2R) and (1S,2S) enantiomers using identical Pd catalysts (e.g., Pd(PPh₃)₄).
  • Data Interpretation: Lower yields in the (1S,2S) enantiomer may indicate steric hindrance during catalyst coordination .

Q. What analytical strategies resolve contradictions in stability data for boronate esters under aqueous conditions?

Methodological Answer:

  • Controlled Hydrolysis Studies: Monitor hydrolysis kinetics via <sup>11</sup>B NMR in D2O/THF mixtures.
  • Variable Testing: Adjust pH (e.g., pH 5–9) and temperature (25–60°C) to identify degradation thresholds.
  • Contradiction Resolution: Discrepancies may arise from trace metal impurities (e.g., Fe³⁺) accelerating hydrolysis; use chelating agents like EDTA to validate .

Q. How can computational modeling predict the compound’s behavior in biological systems?

Methodological Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to simulate interactions with target proteins (e.g., proteases or kinases).
  • ADMET Prediction: Employ QSAR models to estimate permeability (LogP), metabolic stability, and toxicity.
  • Validation: Cross-reference with in vitro assays (e.g., microsomal stability tests) .

Comparative Research Table: Analogous Boronate Esters

Compound NameKey Structural VariationApplication in ResearchReference
Ethyl 4-chloro-2-(dioxaborolan-2-yl)benzoateChlorine substitution at para positionSuzuki-Miyaura coupling intermediate
Methyl 3-(dioxaborolan-2-yl)benzoateMeta-substituted boronateMedicinal chemistry scaffold
Benzyl carbamate derivatives (e.g., CAS 2096334-55-1)Carbamate functionalizationPROTAC development

Key Methodological Challenges

  • Stereochemical Integrity: Racemization during cyclopropanation requires low-temperature conditions (<0°C) and chiral auxiliaries.
  • Boronate Stability: Avoid protic solvents (e.g., MeOH) during purification; use EtOAc/hexane gradients instead .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rel-methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate
Reactant of Route 2
Reactant of Route 2
rel-methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate

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